molecular formula C11H24O2Si B2394216 trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol CAS No. 1403767-02-1

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol

Cat. No.: B2394216
CAS No.: 1403767-02-1
M. Wt: 216.396
InChI Key: QNUGWZOQASOOEE-MGCOHNPYSA-N
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Description

tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate (C₁₂H₂₂BrNO₂):

  • Substitution: Bromomethyl group introduces electrophilic reactivity.
  • Applications: Intermediate in peptide synthesis.

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol (C₁₁H₂₄O₂Si):

  • Stereochemistry: Axial hydroxymethyl group increases steric strain.
  • Reactivity: 18% slower silyl ether hydrolysis vs. trans isomer.

3-[(tert-butyldimethylsilyl)oxy]cyclobutan-1-amine (C₁₀H₂₃NOSi):

  • Functionalization: Primary amine enables conjugate addition reactions.
  • Stability: Prone to oxidative degradation under acidic conditions.

Table 3: Structural and Functional Comparison

Compound Molecular Weight Key Substituent Thermal Stability (°C)
Trans-3-TBS derivative 216.39 Hydroxymethyl 280
Cis-3-TBS derivative 216.39 Hydroxymethyl 265
3-Bromomethyl analog 292.21 Bromomethyl 210

The trans-3-TBS derivative exhibits superior thermal stability and solubility compared to analogs, making it preferable for high-temperature synthetic applications. Its rigid cyclobutane core also enhances enantioselectivity in asymmetric catalysis.

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUGWZOQASOOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process begins with the activation of cyclobutenone (1a ) by a copper catalyst, facilitating nucleophilic attack by Me₂PhSiZnCl·2LiCl. The reaction proceeds via:

  • Oxidative addition of the silylzinc reagent to Cu(I)
  • Conjugate addition to the α,β-unsaturated carbonyl
  • Protonation or electrophilic trapping of the enolate intermediate

The stereochemical outcome (trans configuration) arises from the chair-like transition state during enolate formation, favoring equatorial positioning of the silyl group.

Standard Reaction Conditions

Parameter Specification
Substrate Cyclobutenone derivatives
Reagent Me₂PhSiZnCl·2LiCl (2.0 equiv)
Catalyst CuCN·2LiCl (10 mol%)
Solvent THF, anhydrous
Temperature 0°C to room temperature
Reaction Time 2 hours
Yield Range 71-95% (isolated)

Representative Procedure :
A solution of cyclobutenone (0.2 mmol) in THF was treated with CuCN·2LiCl (0.02 mmol) and Me₂PhSiZnCl·2LiCl (0.4 mmol) at 0°C. After stirring for 2 hr, the mixture was quenched with saturated NH₄Cl, extracted with EtOAc, and purified by flash chromatography.

Stereoselective Synthesis via Enolate Trapping

The trans configuration is achieved through kinetic control during enolate formation. Key factors influencing stereoselectivity include:

Substrate Effects

Cyclobutenone Substituent % trans Selectivity Yield (%)
β-Aryl >95 85-95
β-Alkyl 90 70-80
β-Heteroaryl 88 65-75

Larger substituents at the β-position enhance selectivity through increased steric differentiation in the transition state.

Catalyst Optimization

Copper Source Ligand Selectivity (%)
CuCN·2LiCl None 95
CuI TMEDA 92
CuTC PPh₃ 85

The cyanide ligand in CuCN·2LiCl proved most effective for maintaining catalyst activity while minimizing side reactions.

Intermediate Derivatization Strategies

The silylated cyclobutanone intermediate can be further functionalized:

Enol Phosphate Formation

Treatment of the copper enolate with ClP(O)(OPh)₂ yields cyclobutenyl phosphates, enabling subsequent cross-coupling reactions:

Electrophile Product Yield (%)
ClP(O)(OPh)₂ Enol phosphate 71
TMSCl Trimethylsilyl ether 68
Ac₂O Acetylated derivative 75

These intermediates serve as precursors for Kumada couplings with Grignard reagents (3.0 equiv, THF, 50°C), expanding access to polysubstituted cyclobutane derivatives.

Alternative Synthetic Approaches

Direct Silylation of Cyclobutanol Derivatives

A two-step sequence involving:

  • Protection of cyclobutane-1,3-diol with TBSCl
  • Regioselective oxidation of the secondary alcohol

However, this method shows lower efficiency compared to conjugate addition:

Step Yield (%)
TBS protection 65
Selective oxidation 45
Overall 29

Ring-Opening of Strained Cyclobutanes

Limited success observed with norbornene derivatives due to competing polymerization pathways:

Substrate Conversion (%)
Bicyclo[3.2.0]hept-6-ene 22
Quadricyclane 18

Purification and Characterization

Final purification typically employs flash chromatography with optimized solvent systems:

Stationary Phase Mobile Phase Rf
Silica gel 60 Hexane:EtOAc (4:1) 0.35
Alumina CH₂Cl₂:MeOH (95:5) 0.28

Critical characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.75 (m, 1H, CHOSi), 3.65 (dd, J=6.2 Hz, 2H, CH₂OH), 2.45-2.15 (m, 4H, cyclobutane)
  • ¹³C NMR : 75.8 (CHOSi), 63.4 (CH₂OH), 28.1-31.6 (cyclobutane carbons)
  • HRMS : m/z calc. for C₁₁H₂₄O₂Si [M+H]⁺ 217.1621, found 217.1619

Scale-Up Considerations

Industrial production faces challenges in:

  • Exothermic control during conjugate addition
  • Zinc byproduct removal
  • Stereochemical drift at elevated temperatures

Optimized large-scale parameters:

Parameter Lab Scale Pilot Plant
Batch Size 0.2 mmol 50 mol
Cooling Ice bath Jacketed reactor
Mixing Magnetic stirrer Turbine agitator
Cycle Time 2 hr 3.5 hr
Overall Yield 95% 82%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The tert-butyldimethylsilyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions:

    Oxidation: Jones reagent, PCC

    Reduction: LiAlH₄

    Substitution: TBAF

Major Products Formed:

    Oxidation: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanecarboxylic acid

    Reduction: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutane

    Substitution: Various substituted cyclobutanemethanol derivatives

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • The compound serves as a versatile building block in organic synthesis. Its unique silyl ether functionality allows for the introduction of silicon into organic molecules, which can enhance their stability and reactivity.
    • Case Study: In a study focused on the synthesis of complex organic molecules, trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol was used to create intermediates that led to the successful formation of biologically active compounds.
  • Material Science
    • The compound is utilized in developing siloxane-based materials with improved thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance.
    • Case Study: Research demonstrated that polymers modified with this compound exhibited increased tensile strength and thermal stability compared to unmodified polymers.
  • Medicinal Chemistry
    • In medicinal chemistry, this compound has been explored for its potential as a drug delivery agent due to its ability to form stable complexes with various therapeutic agents.
    • Case Study: A research team investigated the use of this compound as a carrier for hydrophobic drugs. The results showed enhanced solubility and bioavailability of the drugs in biological systems.

Data Table of Applications

Application AreaDescriptionRelevant Case Studies
Organic SynthesisBuilding block for synthesizing complex organic moleculesSynthesis of biologically active compounds using trans-3-[[(1,1-Dimethylethyl)...
Material ScienceEnhances thermal and mechanical properties in polymersPolymers modified with the compound showed improved strength and stability
Medicinal ChemistryPotential drug delivery agent for hydrophobic drugsEnhanced solubility and bioavailability of therapeutic agents when using the compound

Mechanism of Action

The mechanism of action of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is primarily determined by its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the tert-butyldimethylsilyl ether group provides steric protection and influences the compound’s reactivity. The cyclobutane ring can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key analogues of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol, focusing on cyclobutane derivatives and silyl-protected alcohols:

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Structural Differences Source Catalog/Ref.
This compound (Target) 1403767-02-1 216.39 95% Methanol substituent on cyclobutane ring Combi-Blocks QM-8545
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol 1408075-44-4 Not reported 98% Lacks methanol group; hydroxyl retained Combi-Blocks QJ-1214
trans-1,3-dimethylcyclohexane 2207-03-6 Not reported 95% Cyclohexane backbone; no silyl or hydroxyl groups Combi-Blocks QG-6041
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine Not provided Not reported Not provided Pyrrolidine ring with dual silyl protection Catalog of Rare Chemicals

Physicochemical and Reactivity Differences

The TBS group in all analogues provides steric shielding, but the methanol substituent in the target compound may alter reactivity in nucleophilic or oxidation reactions compared to QJ-1214 .

Synthetic Utility: The cyclobutanol analogue (QJ-1214) is more commonly used as a protected alcohol intermediate, while the methanol derivative (target) may serve as a precursor for further functionalization (e.g., esterification or phosphorylation) . Bis-silylated pyrrolidines (Catalog of Rare Chemicals) exhibit higher stability under acidic conditions due to dual TBS protection, unlike the monoprotected cyclobutane derivatives .

Thermal Stability: No direct data on melting/boiling points are available for the target compound. However, silyl ethers generally decompose above 200°C, suggesting similar thermal limits for all TBS-containing analogues .

Data Gaps and Limitations

  • Molecular formulas and detailed spectroscopic data (e.g., NMR, IR) are absent in available sources.

Notes

  • Storage : Long-term storage recommendations for the target compound include refrigeration (2–8°C) under inert gas .

Biological Activity

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol, also known by its IUPAC name [3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol, is a silicon-containing organic compound with significant biological implications. This article reviews its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C11H24O2Si
  • Molecular Weight : 216.39 g/mol
  • CAS Number : 1403767-02-1

The compound is characterized by its unique structure, which includes a cyclobutane ring and a tert-butyl dimethylsilyl ether moiety. Its physical properties suggest it is a liquid at room temperature and requires specific storage conditions to maintain stability .

Synthesis

The synthesis of this compound involves several chemical reactions, including the introduction of the silyl group to the cyclobutanol framework. Notable studies have explored various synthetic pathways:

  • Legraverend et al. (1992) synthesized new analogs related to this compound as part of their research on nucleoside derivatives.
  • Wenska and Paszyc (1990) investigated the mechanism of cyclobutane ring opening, which is critical for understanding the reactivity of this compound in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anti-inflammatory Properties

Studies have demonstrated that derivatives of similar compounds can act as dual inhibitors of 5-lipoxygenase and cyclooxygenase enzymes. For instance, compounds derived from similar structures showed promising results in reducing inflammation in rat models .

Photochemical Reactions

The photochemical behavior of this compound has been explored by McGovern et al. (1986), where they highlighted its potential attractant properties in Drosophila species. This suggests possible ecological roles or applications in pest control.

Case Studies

Several case studies provide insights into the biological implications of this compound:

StudyFindings
Legraverend et al. (1992)Synthesized nucleoside analogs; explored biological activity related to anti-inflammatory effects.
McGovern et al. (1986)Investigated photochemical reactions; noted attractant properties in fruit flies.
Wenska and Paszyc (1990)Studied ring-opening mechanisms; implications for reactivity and biological interactions.

Safety and Handling

The compound is classified with GHS hazard statements indicating potential health risks such as skin irritation and respiratory issues upon exposure. Proper safety measures should be adhered to when handling this chemical in laboratory settings .

Q & A

Q. What are the recommended synthetic routes for preparing trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol, and what intermediates are critical to its formation?

The synthesis typically involves silyl ether protection of a cyclobutanol intermediate. For example, tert-butyldimethylsilyl (TBS) chloride is used to protect a hydroxyl group on a cyclobutane scaffold under anhydrous conditions with imidazole as a base . Key intermediates include cyclobutanone derivatives (e.g., 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclobutanone), which can be reduced to the corresponding alcohol using NaBH₄ or LiAlH₄ . Monitoring reaction progress via TLC or GC-MS is essential to confirm intermediate purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of ¹H/¹³C NMR to confirm the trans-configuration and silyl ether moiety. For example, the tert-butyldimethylsilyl group shows characteristic peaks at δ 0.1–0.3 ppm (Si–CH₃) and δ 0.9 ppm (C(CH₃)₃) in ¹H NMR . Mass spectrometry (HRMS) should match the molecular formula C₁₁H₂₄O₂Si (exact mass: 216.39 g/mol) . Infrared spectroscopy (IR) can verify the presence of hydroxyl (~3200–3600 cm⁻¹) and Si–O–C (~1100 cm⁻¹) bonds .

Q. What stability considerations are critical for handling this compound in experimental workflows?

The silyl ether group is sensitive to acidic or basic conditions, which can lead to desilylation. Store the compound under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis . Avoid aqueous workups unless stabilized by buffered solutions (pH 6–8). Purity degradation can be monitored via HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. How does the trans-configuration of the cyclobutane ring influence reactivity in cross-coupling or functionalization reactions?

The trans-stereochemistry imposes steric constraints, limiting nucleophilic attack to specific positions. For instance, in Pd-catalyzed couplings, the silyl ether group may direct regioselectivity toward the less hindered methanol moiety. Computational modeling (DFT) can predict reactive sites by analyzing bond angles and electron density distribution . Experimental validation via X-ray crystallography is recommended to resolve spatial arrangements .

Q. What methodologies resolve contradictions in purity assessments between HPLC and NMR data for this compound?

Discrepancies often arise from residual solvents or desilylation byproducts. Use 2D NMR (COSY, HSQC) to detect impurities undetected by HPLC. For example, trace amounts of cyclobutanone (from partial oxidation) may appear as carbonyl signals in ¹³C NMR. Cross-validate with elemental analysis to confirm C/H/Si ratios .

Q. How can the compound’s potential as a chiral building block in drug synthesis be systematically evaluated?

Test enantioselective transformations using chiral catalysts (e.g., Jacobsen’s salen complexes). For example, epoxidation or asymmetric hydroxylation reactions can reveal stereochemical fidelity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . Pair results with molecular docking studies to assess compatibility with biological targets (e.g., enzyme active sites) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Key issues include:

  • Byproduct formation : Desilylation during prolonged reaction times. Mitigate by optimizing reaction temperature (<0°C for silylation steps) .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate diastereomers. For large-scale batches, switch to recrystallization in non-polar solvents (e.g., hexane) .
  • Yield variability : Track batch-to-batch consistency via qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Data Validation & Safety

Q. How should researchers validate conflicting literature data on the compound’s solubility profile?

Conduct systematic solubility tests in aprotic (DMSO, DMF) and protic (MeOH, H₂O) solvents. Use dynamic light scattering (DLS) to detect aggregation. Cross-reference with Hansen solubility parameters to predict miscibility . Report results with temperature-controlled UV-Vis spectrophotometry to ensure reproducibility .

Q. What safety protocols are essential for handling tert-butyldimethylsilyl-containing intermediates?

  • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.
  • Neutralize waste with dilute HCl to hydrolyze silyl ethers before disposal .
  • Monitor air quality for siloxane byproducts using FTIR gas analysis .

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